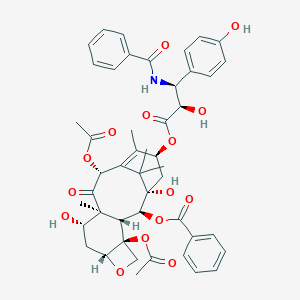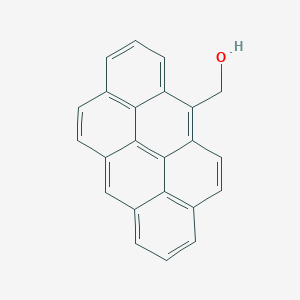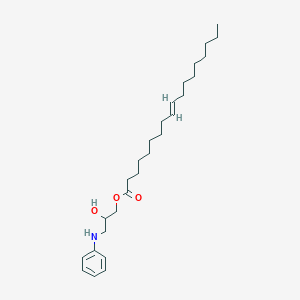
(3-anilino-2-hydroxypropyl) (E)-octadec-9-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-anilino-2-hydroxypropyl) (E)-octadec-9-enoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of aniline and oleic acid, and its synthesis method involves the reaction between aniline, oleic acid, and epichlorohydrin.
Scientific Research Applications
(3-anilino-2-hydroxypropyl) (E)-octadec-9-enoate has shown potential applications in various scientific research fields, including cancer therapy, drug delivery, and gene therapy. In cancer therapy, it has been shown to inhibit the growth of cancer cells by inducing apoptosis. In drug delivery, it has been used as a carrier for delivering drugs to specific cells or tissues. In gene therapy, it has been used as a vector for delivering therapeutic genes to cells.
Mechanism Of Action
The mechanism of action of (3-anilino-2-hydroxypropyl) (E)-octadec-9-enoate involves its ability to interact with cellular membranes and proteins. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It can also disrupt the cellular membrane, leading to cell death. In drug delivery, it can target specific cells or tissues by binding to specific receptors on the cell surface.
Biochemical And Physiological Effects
(3-anilino-2-hydroxypropyl) (E)-octadec-9-enoate has been shown to have both biochemical and physiological effects. It can inhibit the growth of cancer cells, induce apoptosis, and disrupt cellular membranes. It can also target specific cells or tissues for drug delivery. However, its effects on normal cells and tissues are not well understood.
Advantages And Limitations For Lab Experiments
The advantages of using (3-anilino-2-hydroxypropyl) (E)-octadec-9-enoate in lab experiments include its potential for cancer therapy, drug delivery, and gene therapy. It is also relatively easy to synthesize and purify. However, its limitations include its potential toxicity and lack of understanding of its effects on normal cells and tissues.
Future Directions
There are several future directions for research on (3-anilino-2-hydroxypropyl) (E)-octadec-9-enoate. These include:
1. Investigating its effects on normal cells and tissues to better understand its potential toxicity.
2. Developing more efficient synthesis methods to reduce the cost and time required for production.
3. Studying its potential applications in other fields, such as agriculture and environmental science.
4. Exploring its potential as a diagnostic tool for cancer and other diseases.
5. Investigating its potential as a treatment for other diseases, such as Alzheimer's and Parkinson's.
Conclusion:
In conclusion, (3-anilino-2-hydroxypropyl) (E)-octadec-9-enoate is a chemical compound that has shown potential applications in various scientific research fields. Its synthesis method involves the reaction between aniline, oleic acid, and epichlorohydrin. Its mechanism of action involves its ability to interact with cellular membranes and proteins. Its advantages include its potential for cancer therapy, drug delivery, and gene therapy, while its limitations include its potential toxicity and lack of understanding of its effects on normal cells and tissues. There are several future directions for research on (3-anilino-2-hydroxypropyl) (E)-octadec-9-enoate, including investigating its effects on normal cells and tissues and developing more efficient synthesis methods.
Synthesis Methods
The synthesis of (3-anilino-2-hydroxypropyl) (E)-octadec-9-enoate involves the reaction between aniline, oleic acid, and epichlorohydrin. The reaction takes place in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide. The product is then purified by column chromatography or recrystallization.
properties
CAS RN |
102390-02-3 |
|---|---|
Product Name |
(3-anilino-2-hydroxypropyl) (E)-octadec-9-enoate |
Molecular Formula |
C27H45NO3 |
Molecular Weight |
431.7 g/mol |
IUPAC Name |
(3-anilino-2-hydroxypropyl) (E)-octadec-9-enoate |
InChI |
InChI=1S/C27H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-27(30)31-24-26(29)23-28-25-20-17-16-18-21-25/h9-10,16-18,20-21,26,28-29H,2-8,11-15,19,22-24H2,1H3/b10-9+ |
InChI Key |
ZSQHZTSVIIYJNV-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(CNC1=CC=CC=C1)O |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CNC1=CC=CC=C1)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CNC1=CC=CC=C1)O |
synonyms |
3-(N-phenylamino)-1,2-propanediol 1-oleoyl ester MEPAP 1-oleyl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-methylthieno[2,3-C]pyridine-2-carboxylate](/img/structure/B27921.png)
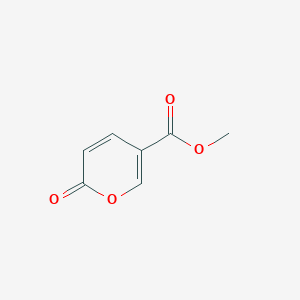
![Ammonium ((1S,3R,4R,7S)-3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonate](/img/structure/B27928.png)
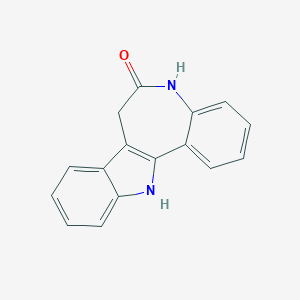
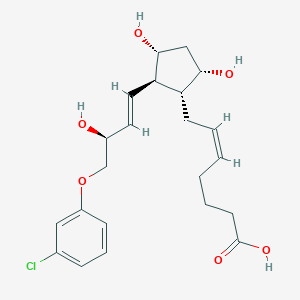
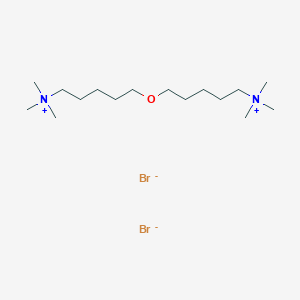
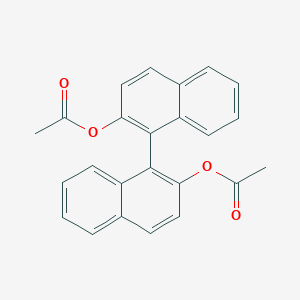
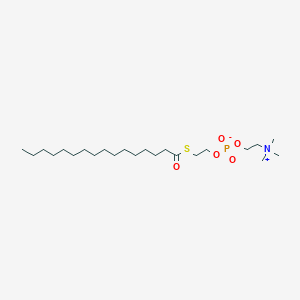
![2,2-Dimethylpropane-1,3-diol;hexanedioic acid;hexane-1,6-diol;2-[4-(2-hydroxyethoxy)phenoxy]ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B27943.png)
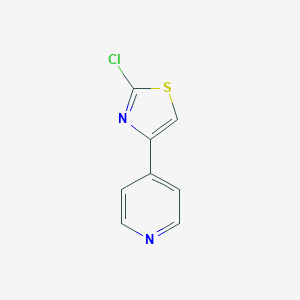
![N-butyl-5-propylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B27949.png)
![2-chloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B27950.png)
